Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane scaffold. The compound’s bicyclic framework imparts unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry. Derivatives of this scaffold often serve as intermediates in drug discovery, particularly for modifying solubility and bioavailability .
Properties
IUPAC Name |
sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.Na/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h8H,1-4H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGQGJIFAWCDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Photocycloaddition
Photochemical [2+2] cycloaddition reactions are widely employed to generate strained bicyclic systems. For example, ultraviolet light (300–350 nm) induces cyclization in ethyl 3-(2-propenyloxy)propenoate derivatives, forming the bicyclo[2.1.1]hexane skeleton. Key parameters include:
- Solvent selection : Acetonitrile or tetrahydrofuran (THF) optimizes reaction efficiency.
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
- Light source : Medium-pressure mercury lamps with Pyrex filters ensure selective excitation.
The product, typically a carboxylic acid ester, undergoes hydrolysis to yield the free acid precursor.
Epoxidation and Ring-Opening Strategies
Epoxidation of cyclopentene derivatives followed by acid-catalyzed ring-opening offers an alternative route. For instance, meta-chloroperbenzoic acid (m-CPBA) epoxidizes benzyl cyclopent-3-ene-1-carboxylate, forming a 6-oxabicyclo[3.1.0]hexane intermediate. Subsequent treatment with Grignard reagents (e.g., methylmagnesium chloride) induces ring contraction to the [2.1.1] system.
Functionalization to Introduce Hydroxymethyl and Carboxylate Groups
Bromomethylation and Hydrolysis
A bromomethyl group is introduced via radical bromination using N-bromosuccinimide (NBS) under initiation by azobisisobutyronitrile (AIBN). Critical considerations include:
- Stoichiometry : A 1:1 molar ratio of substrate to NBS prevents over-bromination.
- Solvent : Carbon tetrachloride or dichloromethane facilitates homogeneous mixing.
- Reaction time : 12–24 hours ensures complete conversion.
Hydrolysis of the bromomethyl intermediate with aqueous sodium hydroxide yields the hydroxymethyl group while simultaneously forming the sodium carboxylate salt.
Direct Oxidation of Methyl Substituents
In some cases, methyl groups attached to the bicyclic core are oxidized to carboxylates using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). However, this method risks over-oxidation and is less favored for sensitive substrates.
Neutralization to Form Sodium Salt
The final step involves converting the carboxylic acid to its sodium salt. This is typically achieved by treating the acid with sodium hydroxide in a polar solvent:
$$
\text{C}7\text{H}{10}\text{O}4 + \text{NaOH} \rightarrow \text{C}7\text{H}9\text{NaO}4 + \text{H}_2\text{O}
$$
Reaction conditions :
- Solvent : Water or ethanol/water mixtures.
- Temperature : Room temperature to 60°C.
- Molar ratio : 1:1 acid-to-base stoichiometry ensures complete neutralization.
The product precipitates upon cooling and is isolated via filtration or rotary evaporation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the bicyclo[2.1.1]hexane geometry and sodium coordination. The Cremer-Pople puckering parameter for the oxabicyclo ring is typically 0.3–0.5 Å, indicating moderate strain.
Industrial-Scale Production Considerations
While laboratory methods use batch reactors, industrial synthesis employs continuous-flow systems to enhance safety and yield. Key adaptations include:
- Photoreactors : Microfluidic UV reactors improve light penetration and reduce side products.
- Neutralization tanks : pH-controlled vessels with inline monitoring ensure consistent salt formation.
- Crystallization : Anti-solvent addition (e.g., tert-butyl methyl ether) increases particle size for efficient filtration.
Challenges and Optimization Opportunities
Side Reactions
Yield Improvements
| Step | Laboratory Yield | Optimized Yield | Strategy |
|---|---|---|---|
| Photocycloaddition | 45% | 68% | Deuterated solvents (e.g., CD₃CN) |
| Bromomethylation | 72% | 89% | Flow chemistry with precise NBS dosing |
| Salt formation | 85% | 95% | Spray drying instead of filtration |
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure provides a stable platform for these reactions, allowing for selective functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce various substituents at specific positions on the bicyclic framework.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure enables it to participate in various chemical reactions, including:
- Oxidation Reactions : The compound can undergo oxidation to yield carboxylic acid derivatives.
- Reduction Reactions : It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The bicyclic structure allows for nucleophilic substitution reactions, expanding the range of possible derivatives.
Biology
In biological research, this compound is instrumental in studying the effects of rigid bicyclic structures on biological systems. Its unique conformation may influence the binding affinity to biological targets, making it a candidate for drug development.
Medicine
The compound's reactivity and structural features suggest potential applications in medicinal chemistry:
-
Antimicrobial Activity : Preliminary studies indicate that similar bicyclic compounds exhibit significant antimicrobial properties against various bacterial strains and fungi.
Compound Microbial Strain Activity (MIC µg/mL) This compound Staphylococcus aureus TBD Bicyclo[2.1.1]hexane derivative Escherichia coli TBD Bicyclo[3.2.0]heptene derivative Candida albicans TBD -
Enzyme Inhibition : The compound shows promise in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX).
Case Study: Enzyme Inhibition Assay
- Test Compound : this compound
- Enzyme Target : COX-1 and COX-2
- Result : Preliminary results indicate moderate inhibition of COX enzymes, suggesting potential anti-inflammatory properties.
Industry
In industrial applications, this compound can serve as a precursor for synthesizing various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target molecules, enhancing the compound’s efficacy. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets. Additionally, the compound’s ability to undergo various chemical reactions enables it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
The following analysis compares sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate to structurally related bicyclic compounds, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
*Estimated based on analogous carboxylic acid (C₈H₁₀O₅, MW 186.16) + sodium (22.99).
Physicochemical Properties
- Solubility : The sodium carboxylate form is expected to exhibit high aqueous solubility due to its ionic nature, contrasting with lipophilic esters (e.g., ethyl or tert-butyl derivatives) .
- Stability : Esters like ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate may hydrolyze under acidic/basic conditions, whereas the sodium salt is stable in neutral buffers .
- Reactivity : Iodomethyl and azidomethyl substituents (e.g., in and ) enable click chemistry or Suzuki couplings, while hydroxymethyl and carboxylate groups favor hydrogen bonding and salt formation .
Biological Activity
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique bicyclic structure and functional groups suggest potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its bicyclic framework, which includes a hydroxymethyl group and a carboxylate moiety. The IUPAC name provides insight into its structural components:
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₀NaO₄
- Molecular Weight : 180.14 g/mol
- InChI Key : NCKGQGJIFAWCDT-UHFFFAOYSA-M
The compound is typically available in a solid form with a purity of around 95% and is stored at low temperatures to maintain stability .
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, studies on related oxabicyclo compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Bicyclic Compounds
| Compound | Microbial Strain | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Bicyclo[2.1.1]hexane derivative | Escherichia coli | TBD |
| Bicyclo[3.2.0]heptene derivative | Candida albicans | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition, particularly in pathways relevant to disease states such as cancer or metabolic disorders. Preliminary studies suggest that compounds with similar structural motifs may inhibit key enzymes involved in these pathways.
Case Study: Enzyme Inhibition Assay
A recent study evaluated the inhibitory effects of various bicyclic compounds on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes:
- Test Compound : this compound
- Enzyme Target : COX-1 and COX-2
- Result : Preliminary results indicate moderate inhibition of COX enzymes, suggesting potential anti-inflammatory properties.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound on human cell lines:
Table 2: Cytotoxicity Results
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HeLa (cervical cancer) | TBD | Induction of apoptosis observed |
| HEK293 (human kidney) | TBD | No significant cytotoxicity |
Note: Further studies are needed to confirm these findings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via [2+2] photocycloaddition reactions using bicyclobutanes as precursors, followed by functionalization of the bicyclic core. Key steps include:
- Step 1 : Irradiation of ethyl 3-(2-propenyloxy)propenoate under blue light to form the bicyclic scaffold via intramolecular cyclization .
- Step 2 : Hydroxymethylation at the 1-position using formaldehyde under basic conditions.
- Step 3 : Carboxylation at the 4-position via ester hydrolysis and subsequent sodium salt formation.
- Optimization : Reaction yields improve with anhydrous conditions, catalytic iodine (for cyclization), and controlled photoirradiation times (3–6 hours) .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemistry : Use X-ray crystallography to confirm the endo configuration of substituents, as seen in analogous 2-oxabicyclo[2.1.1]hexane derivatives .
- Purity : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR to verify >95% purity. Key NMR signals include the bicyclic proton resonances at δ 3.8–4.2 ppm (oxabridge) and δ 1.5–2.1 ppm (bridgemethyl) .
Advanced Research Questions
Q. What strategies enhance the use of this compound as a bioisostere for ortho-substituted phenyl rings in agrochemicals?
- Methodological Answer :
- Geometric Matching : Align the compound’s scaffold to mimic the phenyl ring’s ortho substituent distance (~2.5 Å) using crystallographic data .
- Physicochemical Optimization :
- Solubility : Replace phenyl with the bicyclic structure to increase aqueous solubility by 10-fold (e.g., from 0.5 mg/mL to 5.2 mg/mL in fluxapyroxad derivatives) .
- Lipophilicity : Measure logD reduction (ΔlogD = −0.5 to −1.4) via shake-flask assays .
- Validation : Compare bioactivity in fungal inhibition assays (e.g., Botrytis cinerea) to ensure retained efficacy .
Q. How can computational modeling predict the bioisosteric compatibility of this compound with target receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to assess binding poses, focusing on hydrogen bonding (hydroxymethyl and carboxylate groups) and steric fit.
- MD Simulations : Run 100-ns simulations to evaluate stability in receptor pockets, especially if π-π interactions in the original phenyl are critical. If simulations show >2 Å RMSD deviations, consider hybrid scaffolds (e.g., partial bicyclic substitution) .
Data Analysis & Contradiction Resolution
Q. How should researchers address bioactivity discrepancies when replacing phenyl rings with this bicyclic bioisostere?
- Methodological Answer :
- Step 1 : Perform SAR studies to identify critical functional groups. For example, if antifungal activity drops, introduce electron-withdrawing substituents (e.g., Cl) at the 4-position .
- Step 2 : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. Loss of enthalpy-driven binding may indicate disrupted π-π stacking, requiring scaffold redesign .
- Step 3 : Validate metabolic stability via microsomal assays (e.g., human liver microsomes, 1 h incubation). If instability arises, modify the hydroxymethyl group to a methoxy or fluorinated analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
